molecular formula C10H9ClN2O B8556315 4-chloro-6-methoxy-7-methylquinazoline CAS No. 211320-78-4

4-chloro-6-methoxy-7-methylquinazoline

Cat. No.: B8556315
CAS No.: 211320-78-4
M. Wt: 208.64 g/mol
InChI Key: AJOYJJXMICQTJM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-methoxy-7-methylquinazoline typically involves the reaction of 2-amino-5-chloro-4-methoxybenzoic acid with methyl iodide under basic conditions to form the corresponding methyl ester. This intermediate is then cyclized using formamide to yield the desired quinazoline derivative .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-methoxy-7-methylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted quinazolines.

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazolines.

Scientific Research Applications

4-chloro-6-methoxy-7-methylquinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-6-methoxy-7-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including anticancer and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6,7-dimethoxyquinazoline
  • 4-Chloro-6-methoxyquinazoline
  • 4-Chloro-7-methylquinazoline

Uniqueness

4-chloro-6-methoxy-7-methylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups on the quinazoline ring enhances its lipophilicity and potential biological activity compared to other similar compounds .

Properties

CAS No.

211320-78-4

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

4-chloro-6-methoxy-7-methylquinazoline

InChI

InChI=1S/C10H9ClN2O/c1-6-3-8-7(4-9(6)14-2)10(11)13-5-12-8/h3-5H,1-2H3

InChI Key

AJOYJJXMICQTJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1OC)C(=NC=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Methoxy-7-methyl-1H-quinazolin-4-one (275 mg) was suspended in N,N-diisopropylethylamine (3.78 ml), phosphorus oxychloride (0.3 ml) was added to the suspension, and the mixture was stirred at 100° C. for 6 hr. The reaction solution was added in small portions to water of 0° C., an aqueous sodium hydrogencarbonate solution was further added thereto, and the mixture was extracted with chloroform. The chloroform layer was then washed with saturated brine and was dried over anhydrous sodium sulfate. The solvent was removed by distillation under the reduced pressure, and the residue was purified by thin layer chromatography using chloroform-methanol to give 4-chloro-6-methoxy-7-methyl-quinazoline (199 mg, yield 66%).
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275 mg
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0.3 mL
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0 (± 1) mol
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3.78 mL
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